molecular formula C23H21N3O4S B11598342 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606959-10-8

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598342
CAS No.: 606959-10-8
M. Wt: 435.5 g/mol
InChI Key: UUKQXQKQWIPIJC-ZHZULCJRSA-N
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Description

The compound “(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a thiazolo-triazolone derivative characterized by a benzylidene moiety substituted with allyloxy (at position 4) and methoxy (at position 3) groups, along with a 4-ethoxyphenyl group at position 2 of the thiazolo-triazolone scaffold . Its synthesis likely follows methods analogous to those reported for related (Z)-5-(substituted benzylidene)thiazolo-triazolones, involving condensation of substituted aldehydes with thiazolo-triazolone precursors under mild acidic or basic conditions . The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which may enhance interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with 2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the benzylidene moiety can produce a saturated derivative.

Scientific Research Applications

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Compound Name/Reference Benzylidene Substituents Position 2 Substituent Key Structural Differences Hypothesized Impact
Target Compound 4-(Allyloxy)-3-methoxy 4-ethoxyphenyl Reference compound
(5Z)-5-(4-Ethylbenzylidene)-2-(4-methoxyphenyl) analog 4-Ethyl 4-methoxyphenyl Ethyl (hydrophobic) vs. allyloxy/methoxy (polarizable) Increased lipophilicity may enhance membrane permeability but reduce solubility.
(5Z)-5-(2-Allyloxybenzylidene)-2-phenyl analog 2-(Allyloxy) Phenyl Allyloxy at benzylidene position 2 vs. 4 Altered steric hindrance may affect binding to enzymatic pockets.
(5Z)-5-(3-Methoxy-4-benzyloxybenzylidene)-2-(4-methylphenyl) 3-Methoxy-4-benzyloxy 4-methylphenyl Benzyloxy (bulkier) vs. allyloxy Reduced solubility due to increased hydrophobicity.
Indolylmethylene derivatives (e.g., 5b in ) (1-Methylindol-3-yl)methylene 3-Hydroxyphenyl Heterocyclic indole substituent Enhanced π-π stacking and hydrogen bonding for antimicrobial activity.

Key Observations:

  • Allyloxy vs.
  • Substituent Position: Allyloxy at position 4 (target) vs.
  • Ethoxyphenyl vs.

Key Observations:

  • Yield Variability : Yields for similar compounds range widely (44–90%) depending on substituent reactivity and reaction conditions . The allyloxy group’s reactivity may necessitate optimized conditions for the target compound.
  • Melting Points : Higher melting points (>280°C in ) correlate with rigid, planar structures and strong intermolecular forces (e.g., hydrogen bonding in hydroxyl-containing analogs) .

Key Observations:

  • Ethoxyphenyl vs. Methoxyphenyl : Ethoxy’s longer alkyl chain may improve lipophilicity and pharmacokinetics compared to methoxy analogs .
  • Heterocyclic Substituents : Indole or pyrazole-containing derivatives () show superior activity, suggesting that fused heterocycles enhance target engagement .

Biological Activity

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized that the thiazolo-triazole core structure plays a critical role in its pharmacological effects by:

  • Inhibiting Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Inducing Apoptosis : Through modulation of signaling pathways such as the PI3K/Akt pathway, it may promote apoptosis in cancer cells.
  • Antioxidant Activity : The presence of methoxy and allyloxy groups may enhance its antioxidant capacity, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have demonstrated that thiazolo-triazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound inhibits cell proliferation with an IC50 value indicating effective cytotoxicity.
  • Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis without affecting normal cells, highlighting its selective toxicity towards cancerous cells.

Antimicrobial Properties

Thiazolo-triazole derivatives have been noted for their antimicrobial activities:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) assays indicate potent antibacterial effects comparable to standard antibiotics.
  • Fungal Activity : Preliminary tests suggest antifungal activity against common pathogens.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • Cytokine Modulation : Studies indicate that it reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.
  • In Vivo Models : Animal models of inflammation have demonstrated a decrease in edema and inflammatory markers upon treatment with this compound.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds within the thiazolo-triazole class:

  • El-Kashef et al. (2020) synthesized thiazolidinone derivatives with anticancer activity against breast cancer cells. Their findings support the potential of structural modifications in enhancing biological efficacy .
  • Recent Reviews highlight the broad spectrum of biological activities associated with thiazolidinones and triazoles, emphasizing their role in drug discovery .

Q & A

Q. What are the common synthetic routes for preparing (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)thiazolotriazolone?

Basic Research Question
The synthesis typically involves a multi-step approach:

  • Condensation : Reacting 4-(allyloxy)-3-methoxybenzaldehyde with 2-(4-ethoxyphenyl)thiosemicarbazide under acidic conditions (e.g., HCl/ethanol) to form a thiosemicarbazone intermediate .
  • Cyclization : Using phosphorus oxychloride (POCl₃) or similar agents to cyclize the intermediate into the thiazolotriazole core .
  • Purification : Thin-layer chromatography (TLC) is employed to monitor reaction progress, followed by column chromatography or recrystallization for final purification .

Q. How can spectroscopic techniques characterize this compound’s structure?

Basic Research Question
A combination of methods ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing Z/E isomerism at the benzylidene double bond .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Functional groups like C=N (thiazole) and C-O (allyloxy) are verified via characteristic absorption bands .

Q. What biological activities have been preliminarily observed for this compound?

Basic Research Question
Early studies on analogous thiazolotriazoles suggest:

  • Antimicrobial Activity : Screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution assays .
  • Anticancer Potential : In vitro cytotoxicity tests (e.g., MTT assay) on cancer cell lines, with IC₅₀ values compared to reference drugs .
  • Anti-inflammatory Effects : Inhibition of COX-2 enzyme activity in LPS-induced macrophages .

Q. How do substituents on the benzylidene and phenyl rings influence bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Allyloxy vs. Alkoxy Groups : Allyloxy substituents enhance lipophilicity, improving membrane permeability, while ethoxy groups stabilize π-π interactions with target proteins .
  • Methoxy Positioning : 3-Methoxy on the benzylidene ring increases hydrogen bonding with enzymes like topoisomerase II .
  • Comparative Analysis : Analogues with halogen substituents (e.g., chloro, fluoro) show higher antimicrobial potency but reduced solubility .

Q. What methodologies resolve contradictions in reported biological data?

Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:

  • Standardized Assay Conditions : Controlling variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Tests : Liver microsome assays to assess compound degradation rates, which may explain reduced efficacy in certain models .
  • Structural Confirmation : Re-evaluating stereochemistry (Z/E) via X-ray crystallography to rule out isomer-dependent activity .

Q. How can QSAR models optimize this compound’s therapeutic potential?

Advanced Research Question
Quantitative structure-activity relationship (QSAR) strategies include:

  • Descriptor Selection : Calculating electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and hydrophobic (logP) parameters .
  • Machine Learning : Training models on datasets of thiazolotriazole derivatives to predict bioactivity and toxicity .
  • Validation : Leave-one-out cross-validation (LOO-CV) to ensure model robustness, followed by synthetic prioritization of high-scoring analogues .

Q. What experimental designs elucidate its mechanism of action?

Advanced Research Question
Mechanistic studies employ:

  • Molecular Docking : Simulating binding to targets like DNA gyrase or tubulin using AutoDock Vina, with binding energies correlated to activity .
  • Surface Plasmon Resonance (SPR) : Quantifying real-time interactions with immobilized enzymes to determine dissociation constants (Kd) .
  • Gene Expression Profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How do reaction conditions affect synthetic yield and purity?

Basic Research Question
Key optimizations include:

  • Temperature Control : Cyclization at 80–90°C maximizes yield while minimizing side products .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity during benzylidene formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, whereas ethanol aids in crystallization .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question
Approaches to enhance pharmacokinetics:

  • Prodrug Design : Introducing hydrolyzable groups (e.g., phosphate esters) to increase aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to prolong circulation time .
  • Co-crystallization : Using co-formers like succinic acid to modify crystal packing and dissolution rates .

Q. How are structural analogs used to validate target specificity?

Advanced Research Question
Comparative studies with analogs:

  • Selectivity Profiling : Testing against isoforms (e.g., COX-1 vs. COX-2) to confirm target preference .
  • Fluorescent Tagging : Incorporating dansyl or BODIPY groups for cellular tracking via confocal microscopy .
  • Knockout Models : CRISPR-edited cell lines lacking the putative target to confirm mechanism .

Properties

CAS No.

606959-10-8

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O4S/c1-4-12-30-18-11-6-15(13-19(18)28-3)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(10-8-16)29-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3/b20-14-

InChI Key

UUKQXQKQWIPIJC-ZHZULCJRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2

Origin of Product

United States

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